2-((4-amino-5-(thiophen-2-ylsulfonyl)pyrimidin-2-yl)thio)-N-cyclopentylacetamide
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Overview
Description
2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is notable for its potential pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties .
Preparation Methods
The synthesis of 2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of sulfur-containing reagents to introduce the thiophene and sulfonyl groups into the pyrimidine ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with bacterial enzymes, disrupting their function and leading to antibacterial effects.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with sulfonyl and thiophene groups. These compounds share some pharmacological activities but differ in their potency and specificity. For example:
2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE: Similar structure but with a phenyl group instead of a cyclopentyl group, which may affect its biological activity.
4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDINE: Lacks the acetylamide group, which may influence its solubility and reactivity.
Properties
Molecular Formula |
C15H18N4O3S3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-cyclopentylacetamide |
InChI |
InChI=1S/C15H18N4O3S3/c16-14-11(25(21,22)13-6-3-7-23-13)8-17-15(19-14)24-9-12(20)18-10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9H2,(H,18,20)(H2,16,17,19) |
InChI Key |
WNBRZVYMNMNKKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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